Cas no 112108-89-1 (1H-Imidazole-4-carbonitrile, 2-ethyl-5-methyl-)

1H-Imidazole-4-carbonitrile, 2-ethyl-5-methyl- structure
112108-89-1 structure
Product Name:1H-Imidazole-4-carbonitrile, 2-ethyl-5-methyl-
CAS No:112108-89-1
MF:C7H9N3
MW:135.166460752487
CID:1199812
PubChem ID:69745083
Update Time:2025-04-20

1H-Imidazole-4-carbonitrile, 2-ethyl-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carbonitrile, 2-ethyl-5-methyl-
    • 2-ethyl-5-methyl-1H-imidazole-4-carbonitrile
    • DTXSID10741250
    • SCHEMBL6334225
    • 112108-89-1
    • SCHEMBL13891097
    • Inchi: 1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10)
    • InChI Key: DVOUNUJDHHZFRS-UHFFFAOYSA-N
    • SMILES: N1C(C)=C(C#N)N=C1CC

Computed Properties

  • Exact Mass: 134.07194
  • Monoisotopic Mass: 135.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • PSA: 49.57
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